2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid

Medicinal Chemistry ADME Solubility

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, also referred to as α-(4-Boc-piperazinyl)-α-(2-furanyl)acetic acid, is a synthetic organic compound characterized by a central acetic acid core bearing both a 2-furanyl substituent and an N-Boc-protected piperazine ring. Its molecular formula is C15H22N2O5, with a molecular weight of 310.35 g/mol, a melting point range of 184-188 °C, and a predicted density of 1.13 g/cm³.

Molecular Formula C15H22N2O5
Molecular Weight 310.35 g/mol
CAS No. 870719-85-0
Cat. No. B1272017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
CAS870719-85-0
Molecular FormulaC15H22N2O5
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CO2)C(=O)O
InChIInChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-21-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19)
InChIKeyITLDLSSPUNZCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid (CAS 870719-85-0): Chemical Identity and Core Structural Features for Informed Procurement


2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid, also referred to as α-(4-Boc-piperazinyl)-α-(2-furanyl)acetic acid, is a synthetic organic compound characterized by a central acetic acid core bearing both a 2-furanyl substituent and an N-Boc-protected piperazine ring. Its molecular formula is C15H22N2O5, with a molecular weight of 310.35 g/mol, a melting point range of 184-188 °C, and a predicted density of 1.13 g/cm³ . The molecule integrates a heteroaromatic furan, a protected piperazine nitrogen, and a carboxylic acid handle, establishing its utility as a versatile intermediate in medicinal chemistry. Vendors typically supply this compound at ≥99% purity (HPLC) as a white to yellow crystalline powder, with recommended storage at 0-8 °C .

Why a Generic Substitute Cannot Replace 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid in Research and Industrial Workflows


Substituting 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid with a close structural analog—such as the 2-thienyl, phenyl, or non-Boc-protected variant—introduces measurable alterations in physicochemical properties, synthetic reactivity, and biological target engagement. The furan ring's unique electron density, polarity (PSA 83.22 Ų), and hydrogen-bonding capacity differ fundamentally from thiophene (PSA ~70.08 Ų for related analogs) or phenyl (PSA ~62 Ų) moieties, which can shift downstream SAR and formulation outcomes [1]. Furthermore, the Boc group provides orthogonal acid-labile protection critical for multi-step synthesis; its premature removal or substitution with a more stable group (e.g., methyl) alters both the timing of deprotection and the final compound's bioavailability profile . This guide provides the quantitative evidence necessary to justify the selection of this specific compound over its nearest neighbors.

Quantitative Differentiation of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid from Key Analogs


Furan vs. Thiophene Heterocycle: Altered Polarity and Predicted LogP

Replacement of the furan oxygen with sulfur (thiophene) in the 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid analog reduces the calculated polar surface area from 83.22 Ų to 70.08 Ų and increases LogP from 1.83 to ~2.5 [1]. This shift increases lipophilicity, which can alter membrane permeability and off-target binding profiles [2].

Medicinal Chemistry ADME Solubility

Heteroaromatic vs. Phenyl Scaffold: Impact on Molecular Flexibility and Rotatable Bonds

The 2-furanyl group introduces a planar, five-membered heteroaromatic ring with distinct electronic properties compared to the phenyl analog (CAS 347186-49-6) . The phenyl analog possesses a higher molecular weight (320.38 vs 310.35 g/mol) and a higher melting point (200-204 °C vs 184-188 °C), suggesting stronger intermolecular π-π stacking interactions that can affect crystallization and formulation .

Medicinal Chemistry Molecular Modeling SAR

Boc-Protected Piperazine vs. N-Methyl Analog: Orthogonal Deprotection Capability

The Boc (tert-butoxycarbonyl) group on the piperazine nitrogen provides acid-labile protection that is orthogonal to many other common protecting groups. In contrast, the N-methyl analog (2-(4-methylpiperazinyl)-2-(2-furanyl)acetic acid) lacks this selective deprotection capability, permanently altering the basicity and hydrogen-bonding potential of the piperazine nitrogen . Boc deprotection typically proceeds quantitatively under mild acidic conditions (e.g., TFA in DCM, 0-25 °C, 1-2 h) to yield the free piperazine, a key intermediate for further functionalization .

Synthetic Chemistry Peptide Chemistry Drug Discovery

Acetic Acid Core vs. Simple Piperazine Acetic Acid: Enhanced Steric Bulk and Chelation Potential

The presence of the 2-furanyl group at the α-position to the carboxylic acid introduces significant steric hindrance and a potential oxygen donor atom compared to the simpler 2-(4-Boc-piperazinyl)acetic acid (CAS 156478-71-6) [1]. The furan oxygen can participate in hydrogen bonding or metal chelation, expanding the compound's utility as a ligand or building block. In contrast, the unsubstituted analog (MW 244.29, LogP 0.92) is less lipophilic and lacks the additional heteroatom interactions [2].

Coordination Chemistry Medicinal Chemistry Ligand Design

Comparative Reactivity of Furan vs. Thiophene in Electrophilic Aromatic Substitution

Furan is significantly more reactive toward electrophilic aromatic substitution (EAS) than thiophene due to its lower aromatic stabilization energy and higher electron density at the 2- and 5-positions [1]. This enables selective late-stage functionalization of the furan ring in 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid under mild conditions, a feature not readily accessible with the thiophene analog (CAS 763109-79-1), which typically requires harsher conditions or directing groups for EAS .

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

High-Impact Application Scenarios for 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid


Medicinal Chemistry: Synthesis of CNS-Targeted Drug Candidates

This compound serves as a critical intermediate for building piperazine-containing scaffolds aimed at neurological targets such as dopamine, serotonin, or histamine receptors. The Boc-protected piperazine allows for modular introduction of the piperazine moiety after which it can be deprotected for further diversification. The furan ring provides a metabolically stable heteroaromatic core with favorable brain penetration potential, as indicated by its moderate LogP and PSA values .

Peptidomimetic and Macrocycle Design

The carboxylic acid group offers a direct handle for amide bond formation, while the α-furanyl substituent introduces conformational constraint. This makes the compound a valuable building block for constructing peptidomimetics, macrocyclic ligands, or constrained amino acid analogs . The orthogonal Boc protection enables selective deprotection in the presence of other acid-sensitive groups during multi-step peptide synthesis .

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The molecule's two distinct oxygen-based binding sites—the furan ring oxygen and the carboxylic acid group—enable it to act as a bidentate or bridging ligand for transition metals. The α-furanyl substitution creates a chelating environment with potential for selective metal ion sequestration . The predicted LogP and solubility profile facilitate solution-phase coordination chemistry in common organic solvents .

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